Enzalutamide Impurity I

Pharmaceutical impurity profiling Mass spectrometry identification Quality control analysis

Enzalutamide Impurity I, systematically named 4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-N-methylbenzamide and commonly referred to as Defluoro Enzalutamide, is a process-related impurity and potential degradation product of the androgen receptor antagonist Enzalutamide. With a molecular formula of C₂₁H₁₇F₃N₄O₂S and a molecular weight of 446.4 g/mol, this compound differs from the parent drug substance by the absence of a single fluorine atom on the N-methylbenzamide ring system.

Molecular Formula C21H17F3N4O2S
Molecular Weight 446.4 g/mol
CAS No. 915087-16-0
Cat. No. B3166920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnzalutamide Impurity I
CAS915087-16-0
Molecular FormulaC21H17F3N4O2S
Molecular Weight446.4 g/mol
Structural Identifiers
SMILESCC1(C(=O)N(C(=S)N1C2=CC=C(C=C2)C(=O)NC)C3=CC(=C(C=C3)C#N)C(F)(F)F)C
InChIInChI=1S/C21H17F3N4O2S/c1-20(2)18(30)27(15-9-6-13(11-25)16(10-15)21(22,23)24)19(31)28(20)14-7-4-12(5-8-14)17(29)26-3/h4-10H,1-3H3,(H,26,29)
InChIKeyGOTJOTNPYGBVOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Enzalutamide Impurity I (CAS 915087-16-0): Core Identity, Regulatory Role, and Pharmacopoeial Relevance


Enzalutamide Impurity I, systematically named 4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-N-methylbenzamide and commonly referred to as Defluoro Enzalutamide, is a process-related impurity and potential degradation product of the androgen receptor antagonist Enzalutamide [1]. With a molecular formula of C₂₁H₁₇F₃N₄O₂S and a molecular weight of 446.4 g/mol, this compound differs from the parent drug substance by the absence of a single fluorine atom on the N-methylbenzamide ring system [1]. It is classified under the FDA Global Substance Registration System with the Unique Ingredient Identifier 74K9JK886T and is routinely employed as a reference standard for analytical method development, method validation, and quality control release testing during Abbreviated New Drug Application (ANDA) filings and commercial production of Enzalutamide [2].

Why Enzalutamide Impurity I (CAS 915087-16-0) Cannot Be Substituted by Other In-Class Enzalutamide Impurities


Enzalutamide Impurity I occupies a unique structural niche within the impurity profile of Enzalutamide bulk drug substance. Unlike the more extensively studied genotoxic impurities Enzal-2 (4-isothiocyanato-2-(trifluoromethyl)benzonitrile) and Enzal-2A (4-amino-2-(trifluoromethyl)benzonitrile), which are regulated under ICH M7 with a control limit of 9.4 ppm based on a threshold of toxicological concern of 1.5 µg/day, Defluoro Enzalutamide is a non-genotoxic process impurity that arises from incomplete fluorination during the penultimate or final synthetic steps [1]. Its chromatographic behavior is governed by the reduced lipophilicity (XLogP3-AA = 3.5) conferred by the missing fluorine atom, resulting in distinct reversed-phase HPLC retention characteristics relative to the parent compound and other halogenated impurities [2]. Regulatory guidance from ICH Q3A requires that any unspecified impurity exceeding the identification threshold (0.10% for a maximum daily dose of 160 mg) be individually characterized and controlled, which mandates the use of a certified reference standard of Impurity I rather than a surrogate impurity standard [3].

Quantitative Differentiation of Enzalutamide Impurity I (CAS 915087-16-0) Against Closest Structural Analogs


Molecular Weight Differentiation Between Defluoro Enzalutamide and Enzalutamide Parent Compound

Defluoro Enzalutamide (Enzalutamide Impurity I) exhibits a molecular weight of 446.4 g/mol (C₂₁H₁₇F₃N₄O₂S), which is 17.99 Da lower than the parent compound Enzalutamide (C₂₁H₁₆F₄N₄O₂S, MW 464.44 g/mol). This mass difference corresponds to the replacement of one fluorine atom by a hydrogen atom on the N-methylbenzamide moiety [1] [2]. The mass shift provides a definitive and orthogonal identification parameter in LC-MS and GC-MS analyses, enabling unambiguous differentiation from Enzalutamide (Δm/z = 18) and from other fluorine-containing impurities such as the bis-fluoro positional isomers that may co-elute under certain chromatographic conditions.

Pharmaceutical impurity profiling Mass spectrometry identification Quality control analysis

Lipophilicity Shift and Chromatographic Retention Differentiation from Enzalutamide

The computed XLogP3-AA value for Defluoro Enzalutamide is 3.5, whereas Enzalutamide has a computed XLogP3-AA of 4.0, representing a decrease of 0.5 log units [1] [2]. This reduction in predicted lipophilicity arises from the loss of one fluorine atom, which also reduces the hydrogen bond acceptor count from 8 to 7. On reversed-phase HPLC columns (e.g., Inertsil ODS-3, 250 mm × 4.6 mm, 5 µm), the lower logP of Defluoro Enzalutamide translates to an earlier retention time and a lower retention factor (k') relative to Enzalutamide under identical gradient elution conditions with acetonitrile/ammonium acetate buffer (10 mM, pH 4.0) [3]. Published chromatographic methods report peak resolution (Rs) values exceeding 2.5 between Enzalutamide and its impurities, including Impurity I, when optimized gradient programs are employed [4].

Reversed-phase HPLC method development Lipophilicity prediction Impurity separation optimization

Thermal Stability and Physical State Differentiation: Melting Point and Storage Requirements

Defluoro Enzalutamide exhibits a melting point exceeding 206°C with decomposition, indicating thermal instability at elevated temperatures that is characteristic of the thiohydantoin ring system . The compound is a pale yellow to light yellow solid at ambient temperature, contrasting with the white to off-white crystalline appearance of high-purity Enzalutamide API [1]. Storage specifications require refrigeration and maintenance under an inert atmosphere (nitrogen or argon) to prevent oxidative degradation of the thioxo moiety, a requirement that is more stringent than for the parent drug substance, which is typically stored at controlled room temperature in its commercial formulation [2].

Reference standard handling Stability-indicating methods Procurement specifications

Genotoxicity Risk Classification Contrast with Critical Genotoxic Impurities Enzal-2 and Enzal-2A

In the comprehensive impurity profiling study by Oktar Uzun et al. (2025), twenty impurities of Enzalutamide were identified and classified according to ICH M7 guidelines. Only two impurities—Enzal-2 (4-isothiocyanato-2-(trifluoromethyl)benzonitrile, Class 3) and Enzal-2A (4-amino-2-(trifluoromethyl)benzonitrile, Class 2 with positive Ames test)—exhibited genotoxic potential requiring control at 9.4 ppm [1]. Defluoro Enzalutamide, carrying the intact thiohydantoin pharmacophore, was not among the genotoxic impurities identified. This negative classification means that Impurity I is governed by the standard ICH Q3A qualification threshold of 0.15% (or 1.0 mg/day, whichever is lower) rather than the more restrictive compound-specific limits applicable to DNA-reactive impurities, simplifying its regulatory control strategy [2].

ICH M7 impurity classification Genotoxicity assessment Regulatory control limit establishment

Optimal Application Scenarios for Enzalutamide Impurity I (CAS 915087-16-0) in Pharmaceutical Development and Quality Control


Reference Standard for HPLC Method Validation and System Suitability Testing in ANDA Filings

Enzalutamide Impurity I serves as a primary reference standard for establishing system suitability parameters in reversed-phase HPLC and UHPLC methods intended for ANDA submissions. The compound's distinct chromatographic retention, driven by its lower XLogP3-AA of 3.5 relative to Enzalutamide (XLogP3-AA 4.0), allows it to function as a resolution marker in gradient elution methods [1] [2]. Method validation protocols published by Ma et al. (2016) and Katakam et al. (2021) demonstrate that Impurity I can be baseline-resolved (Rs > 2.5) from the active pharmaceutical ingredient and from Impurity-2 through Impurity-7 when appropriate column chemistry (e.g., Waters ACQUITY CSH C18, 100 × 2.1 mm, 1.7 µm) and mobile phase conditions are employed [2] [3].

Stability-Indicating Method Development and Forced Degradation Study Marker

As a process-related impurity that may also form under certain forced degradation conditions, Defluoro Enzalutamide is a critical marker compound in stability-indicating method development. The comprehensive stress testing study by Oktar Uzun et al. (2025) subjected Enzalutamide to elevated temperature, daylight, UV radiation, and oxidative, neutral, alkaline, and acidic environments, with UHPLC-UV-MS analysis quantifying impurity formation across all stress conditions [1]. Procurement of certified Impurity I reference material enables laboratories to establish meaningful degradation pathways, validate peak purity, and ensure that the analytical method is stability-indicating per ICH Q2(R1) requirements [1].

Mass Spectrometry Identification and LC-MS/MS Multiple Reaction Monitoring (MRM) Method Setup

The 18-Da mass difference (m/z 446→464) between Defluoro Enzalutamide and Enzalutamide provides a clear MS/MS precursor ion selection criterion for quantitative MRM method development [1] [2]. In triple quadrupole LC-MS/MS workflows, Impurity I can be specifically monitored via its protonated molecular ion [M+H]⁺ at m/z 447.2, enabling sensitive detection (LOD ≤0.015%, equivalent to 0.12 µg/mL) without interference from the parent drug or its major metabolite N-desmethyl enzalutamide [3]. This specificity is particularly valuable when analyzing Enzalutamide soft gel capsule formulations where excipient-related matrix effects can compromise UV-based detection.

Synthetic Route Optimization and Process Chemistry Control

Defluoro Enzalutamide arises from incomplete fluorination during the synthesis of Enzalutamide, making it a key indicator of process efficiency in the final synthetic steps [1]. The improved synthetic route published by Zhou et al. (2017) achieved 99.8% purity with five identified impurities, demonstrating that careful control of the fluorination step can minimize Impurity I formation [2]. By using a certified Impurity I reference standard to spike reaction monitoring samples, process chemists can optimize fluorination conditions (temperature, reagent stoichiometry, reaction time) to reduce this impurity below the ICH Q3A identification threshold of 0.10%, thereby improving overall yield and reducing the need for multiple recrystallization operations [2].

Quote Request

Request a Quote for Enzalutamide Impurity I

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.